molecular formula C5H5F3N4O2 B2416176 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine CAS No. 1443278-96-3

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine

Cat. No.: B2416176
CAS No.: 1443278-96-3
M. Wt: 210.116
InChI Key: VHAROBFFVFEZRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-MNTFP and its derivatives have been explored extensively in chemical synthesis and reactivity studies. For instance, Dalinger et al. (2013) demonstrated the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative with various compounds, highlighting the versatility of pyrazole compounds in nucleophilic substitution reactions.


Molecular Structure Analysis

The structural properties of pyrazole derivatives have been a subject of research to understand their molecular-electronic structure and hydrogen-bonding patterns. For example, Portilla et al. (2007) investigated the hydrogen-bonded structures of various pyrazole derivatives, offering insights into the molecular arrangements and interactions of these compounds.


Chemical Reactions Analysis

Pyrazole derivatives, like 5-MNTFP, have shown potential in creating a variety of chemical compounds. Their reactivity with various compounds highlights the versatility of pyrazole compounds in nucleophilic substitution reactions.


Physical and Chemical Properties Analysis

5-MNTFP has a molecular weight of 195.1 g/mol. It is highly soluble in organic solvents and has low toxicity. The trifluoromethyl group is strongly electron-withdrawing , which contributes to its unique properties.

Mechanism of Action

The biological activities of 5-MNTFP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

Future Directions

5-MNTFP has been studied for its potential applications in drug discovery, medicinal chemistry, and organic synthesis. It is expected that many novel applications of 5-MNTFP will be discovered in the future .

Properties

IUPAC Name

5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2/c1-2-3(12(13)14)4(5(6,7)8)10-11(2)9/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAROBFFVFEZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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